molecular formula C25H26N4O2 B1663210 N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide CAS No. 1130067-18-3

N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide

Cat. No. B1663210
M. Wt: 414.5 g/mol
InChI Key: IXLLRNNFUYEADZ-UHFFFAOYSA-N
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Description

“N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the core of many natural products and drugs .


Synthesis Analysis

The synthesis of imidazole-containing compounds has seen significant advances in recent years . Imidazole was first synthesized from glyoxal and ammonia . The process of synthesis often involves the formation of bonds during the creation of the imidazole ring . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical reactions due to their amphoteric nature, meaning they exhibit both acidic and basic properties . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Pharmacological Research and Antimicrobial Activities

  • Inhibition of Phospholipase D Activation

    Tsai et al. (2013) investigated selective phospholipase D inhibitors including N-(2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide, demonstrating its ability to inhibit O2•− generation in rat neutrophils. This suggests potential pharmacological applications in modulating immune responses or treating inflammatory conditions (Tsai et al., 2013).

  • Antiproliferative Effects

    謝皓宇 (2010) synthesized derivatives of N-(2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide and evaluated their antiproliferative activities, finding selective inhibitory activity against certain cancer cell lines. This highlights its potential use in cancer research (謝皓宇, 2010).

Chemical Synthesis and Structural Studies 3. Synthesis of Novel Derivatives: Goli-Garmroodi et al. (2015) conducted a study on the synthesis of novel derivatives involving this compound. Such studies are essential for the development of new pharmaceuticals and materials (Goli-Garmroodi et al., 2015).

  • Structural Analysis: Yıldırım et al. (2006) performed a structural analysis of a similar compound, providing insights into the molecular architecture that can influence the compound's chemical and biological properties (Yıldırım et al., 2006).

Material Science and Chemistry 5. Photopolymerization Initiators: Yang et al. (2018) developed acrylated naphthalimide derivatives, including a compound structurally similar to N-(2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide, as photopolymerization initiators. This suggests its application in material sciences, particularly in light-sensitive polymerization processes (Yang et al., 2018).

Future Directions

The future of imidazole-containing compounds is promising, with ongoing research into their synthesis and potential applications . They continue to be an important synthon in the development of new drugs , and their broad range of biological activities makes them a valuable area of study for potential therapeutic applications .

properties

IUPAC Name

N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c30-24(20-10-9-18-5-1-2-6-19(18)17-20)26-13-16-28-14-11-21(12-15-28)29-23-8-4-3-7-22(23)27-25(29)31/h1-10,17,21H,11-16H2,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLLRNNFUYEADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide
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N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide
Reactant of Route 3
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N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide
Reactant of Route 4
Reactant of Route 4
N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide
Reactant of Route 5
Reactant of Route 5
N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide
Reactant of Route 6
Reactant of Route 6
N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide

Citations

For This Compound
10
Citations
YR Tsai, LJ Huang, HY Lin, YJ Hung, MR Lee… - Naunyn-Schmiedeberg's …, 2013 - Springer
Three recently developed selective phospholipase D (PLD) inhibitors N-(2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide (VU0155056), (S)-N-(1-(…
Number of citations: 4 link.springer.com
A Kulkarni, P Quang, V Curry, R Keyes… - Chemical Biology & …, 2014 - Wiley Online Library
Phospholipase D enzymes cleave lipid substrates to produce phosphatidic acid, an important precursor for many essential cellular molecules. Phospholipase D is a target to modulate …
Number of citations: 17 onlinelibrary.wiley.com
RR Lavieri - 2014 - search.proquest.com
Lipids are essential biomolecules that fulfill roles as structural building blocks, energy storage units and both inter-cellular and intra-cellular signaling molecules. The term “lipid” …
Number of citations: 2 search.proquest.com
JH Cho, JS Han - Molecules and cells, 2017 - ncbi.nlm.nih.gov
The role of phospholipase D (PLD) in cancer development and management has been a major area of interest for researchers. The purpose of this mini-review is to explore PLD and its …
Number of citations: 42 www.ncbi.nlm.nih.gov
TP Rogasevskaia, JR Coorssen - Journal of Biological Chemistry, 2015 - ASBMB
There are a diversity of interpretations concerning the possible roles of phospholipase D and its biologically active product phosphatidic acid in the late, Ca 2+ -triggered steps of …
Number of citations: 19 www.jbc.org
MA Kennedy, N Kabbani, JP Lambert, LA Swayne… - PLoS …, 2011 - journals.plos.org
During Alzheimer's Disease, sustained exposure to amyloid-β 42 oligomers perturbs metabolism of ether-linked glycerophospholipids defined by a saturated 16 carbon chain at the sn-…
Number of citations: 22 journals.plos.org
AR Noble, K Hogg, R Suman, DM Berney… - British journal of …, 2019 - nature.com
Background Phospholipases D1 and D2 (PLD1/2) are implicated in tumorigenesis through their generation of the signalling lipid phosphatidic acid and its downstream effects. Inhibition …
Number of citations: 5 www.nature.com
MA Kennedy, N Kabbani, JP Lambert, LA Swayne… - 2011 - cyberleninka.org
During Alzheimer’s Disease, sustained exposure to amyloid-b42 oligomers perturbs metabolism of ether-linked glycerophospholipids defined by a saturated 16 carbon chain at the sn-1 …
Number of citations: 0 cyberleninka.org
C Naveenkumar, P Anandakumar - Phospholipases in Physiology and …, 2023 - Elsevier
Phospholipase D (PLD) enzymes belong to a superfamily of phospholipases that are indispensable to intracellular and extracellular signaling. Human PLD enzymes have emerged as …
Number of citations: 0 www.sciencedirect.com
J Gomez-Cambronero - Cancer and Metastasis Reviews, 2018 - Springer
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer that is difficult to treat since cells lack the three receptors (ES, PR, or HER) that the most effective …
Number of citations: 19 link.springer.com

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